2-(Furan-2-amido)-4-nitrobenzoic acid
CAS No.:
Cat. No.: VC15452657
Molecular Formula: C12H8N2O6
Molecular Weight: 276.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2O6 |
|---|---|
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | 2-(furan-2-carbonylamino)-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C12H8N2O6/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17) |
| Standard InChI Key | FZOXKJHNZLFFKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s canonical SMILES notation (\text{C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O) highlights its two primary functional groups: a furan-2-carboxamide moiety and a nitro group on the aromatic ring. The presence of both electron-withdrawing (nitro) and electron-donating (furan) groups creates a polarized electronic environment, influencing its reactivity and potential interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | 2-(furan-2-carbonylamino)-4-nitrobenzoic acid |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N+[O-])C(=O)O |
| InChI Key | FZOXKJHNZLFFKL-UHFFFAOYSA-N |
| PubChem CID | 704829 |
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound are unavailable, analogous nitrobenzoic acid derivatives typically exhibit planar aromatic systems with intermolecular hydrogen bonding between carboxylic acid groups. Infrared (IR) spectroscopy would likely reveal stretches for the nitro group (), amide carbonyl (), and carboxylic acid (). Nuclear magnetic resonance (NMR) spectra would show distinct signals for the furan protons (δ 6.5–7.5 ppm) and aromatic protons adjacent to the nitro group (δ 8.0–8.5 ppm).
Synthetic Pathways and Optimization
Conventional Synthesis
The primary synthesis route involves coupling 4-nitrobenzoic acid with furan-2-amine using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine:
Typical conditions include anhydrous dichloromethane or dimethylformamide (DMF) as solvents, with reaction times of 12–24 hours at 0–25°C. Yields range from 60–75%, contingent on the purity of starting materials and the absence of moisture.
Alternative Methodologies
Recent patents describe innovations in carbodiimide-free coupling, such as using uronium-based activators (e.g., HATU, HBTU) or enzymatic catalysis . For instance, lipase-mediated amidation in non-aqueous solvents could reduce side reactions, though this remains untested for 2-(furan-2-amido)-4-nitrobenzoic acid .
Biological Activities and Mechanistic Hypotheses
Anticancer Properties
Furan-amide hybrids have shown cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or topoisomerase enzymes. The nitro group may act as a radiosensitizer, potentiating the effects of ionizing radiation in hypoxic tumor microenvironments. Molecular docking studies suggest potential interactions with the colchicine binding site of β-tubulin, though experimental validation is required.
Pharmacokinetic and Toxicity Considerations
Absorption and Metabolism
The compound’s carboxylic acid group likely confers poor blood-brain barrier permeability but may facilitate renal excretion. In silico predictions using SwissADME indicate a high topological polar surface area (TPSA > 110 Ų), suggesting limited oral bioavailability. Metabolism would likely involve nitroreductase-mediated conversion to amine derivatives, followed by glucuronidation or sulfation.
Toxicity Profiles
Nitroaromatics are associated with mutagenicity due to nitroso intermediate formation. The furan ring may undergo cytochrome P450-mediated oxidation to cytotoxic epoxides. Preliminary in vitro assays with analogous compounds show IC₅₀ values > 100 µM in hepatocyte models, indicating moderate hepatic safety.
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